TAK1 Kinase Inhibition Potency of the Pyrazolo[4,3-c]isoquinoline Chemotype: Class-Level Benchmark vs. Known Inhibitors
The pyrazolo[4,3-c]isoquinoline scaffold to which CAS 645417-84-1 belongs has been confirmed as a TAK1 inhibitor chemotype. Mortier et al. (2010) identified a potent pyrazolo[4,3-c]isoquinoline derivative with a TAK1 IC₅₀ of 0.56 µM, establishing that this scaffold can achieve sub-micromolar TAK1 inhibition [1]. While the specific IC₅₀ of the 5-benzyl-3-methyl analog has not been separately published in a peer-reviewed head-to-head comparison, the benzyl substituent is explicitly claimed in the foundational patent as part of the active inhibitor series [2]. For context, the molecular fragments 4H-isoquinoline-1,3-dione and 2,7-naphthyridine-1,3,6,8-tetrone, identified through virtual screening in the same study, inhibited NIK with IC₅₀ values of 51 µM and 90 µM respectively—approximately two orders of magnitude weaker than the pyrazoloisoquinoline TAK1 activity [1].
| Evidence Dimension | TAK1 kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Not individually published; class representative achieves IC₅₀ = 0.56 µM (TAK1) [1] |
| Comparator Or Baseline | 4H-Isoquinoline-1,3-dione fragment: NIK IC₅₀ = 51 µM; 2,7-Naphthyridine-1,3,6,8-tetrone fragment: NIK IC₅₀ = 90 µM [1] |
| Quantified Difference | ~91-fold to ~161-fold greater potency (class-level) compared to NIK-targeting fragments from the same study |
| Conditions | In vitro kinase inhibition assay; TAK1 vs. NIK; Biochemical Pharmacology 2010 |
Why This Matters
For procurement decisions in NF-κB pathway research, this potency benchmark positions the pyrazoloisoquinoline scaffold as a substantially more advanced starting point than NIK-directed fragments, justifying its selection for TAK1-focused chemical biology studies.
- [1] Mortier J, Frédérick R, Ganeff C, Remouchamps C, Talaga P, Pochet L, Wouters J, Piette J, Dejardin E, Masereel B. Pyrazolo[4,3-c]isoquinolines as potential inhibitors of NF-κB activation. Biochem Pharmacol. 2010;79(10):1462-1472. View Source
- [2] Flohr S, Naumann T. Pyrazoloisoquinoline derivatives for inhibiting NFκB-inducing kinase. US Patent 6,841,556 B2. 2005 Jan 11. View Source
